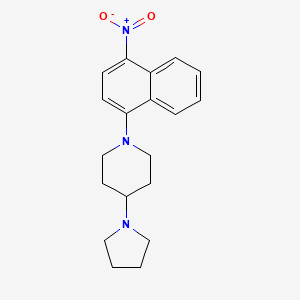
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is a complex organic compound that features a nitronaphthalene moiety linked to a pyrrolidinyl-substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by the formation of a piperidine ring and subsequent attachment of a pyrrolidine group. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(4-aminonaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrrolidine rings can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Nitronaphthalen-1-yl)piperidine
- 1-(4-Nitronaphthalen-1-yl)-4-methylpiperidine
- 1-(4-Nitronaphthalen-1-yl)-4-(morpholin-4-yl)piperidine
Uniqueness: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a nitronaphthalene moiety and a pyrrolidinyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
870888-37-2 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-(4-nitronaphthalen-1-yl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)19-8-7-18(16-5-1-2-6-17(16)19)21-13-9-15(10-14-21)20-11-3-4-12-20/h1-2,5-8,15H,3-4,9-14H2 |
InChI-Schlüssel |
PLPMLPFOKWSPJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















